

SU6656: A Technical Guide to Its Intellectual Property and Scientific Applications

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Compound of Interest

Compound Name: SU6656

Cat. No.: B1683782

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Introduction

SU6656 is a potent, cell-permeable, and selective ATP-competitive inhibitor of the Src family of protein tyrosine kinases. Developed by SUGEN, Inc., it has become a valuable research tool for elucidating the role of Src kinases in various signal transduction pathways. This technical guide provides an in-depth overview of the intellectual property surrounding **SU6656**, its biochemical activity, and detailed experimental protocols for its use in research settings.

Intellectual Property and Patents

The primary intellectual property protection for **SU6656** is centered around its composition of matter and use.

Key Patent Information:

Patent Number	Title	Inventors	Assignee	Publication Date
US 6,114,371	3-(cyclohexanoheteroarylidenyl)-2-indolinone protein kinase inhibitors	Peng Cho Tang, Li Sun, Gerald McMahon	SUGEN, Inc.	September 5, 2000

This patent covers a class of 3-substituted-2-indolinone compounds, including **SU6656**, which are described as inhibitors of protein tyrosine kinases. The claims encompass the chemical structure of **SU6656**, pharmaceutical compositions containing it, and methods of using these compounds to treat diseases characterized by disorders in protein tyrosine kinase signaling.

There is no publicly available information regarding patent litigation specifically involving **SU6656**.

Biochemical Activity and Kinase Selectivity

SU6656 exhibits high affinity for the ATP-binding site of Src family kinases, leading to the inhibition of their catalytic activity. However, the reported IC50 values for **SU6656** against various kinases can vary between different studies and experimental conditions. The following tables summarize the available quantitative data.

Table 1: IC50 Values for **SU6656** Against Src Family Kinases

Kinase	IC50 (nM) - Source 1[1]	IC50 (nM) - Source 2[2]
Yes	0.02	20
Lyn	0.13	130
Fyn	0.17	170
Src	0.28	280
Lck	6.88	-

Table 2: IC50 Values for **SU6656** Against Other Kinases

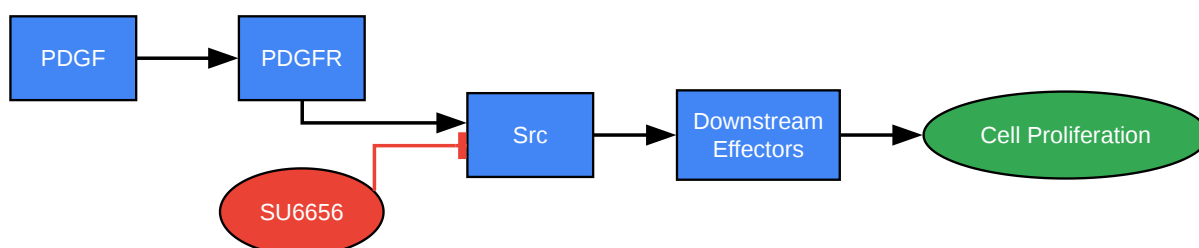
Kinase	IC50 (μM)
AMPK (α2 kinase domain)	0.22
PDGF-stimulated S-phase induction in NIH 3T3 cells	0.3 - 0.4[3]

Signaling Pathways Modulated by SU6656

SU6656 has been instrumental in dissecting several critical signaling pathways. Its inhibitory effect on Src family kinases has downstream consequences on pathways regulating cell proliferation, migration, and survival.

Platelet-Derived Growth Factor (PDGF) Signaling

SU6656 has been shown to inhibit PDGF-stimulated mitogenesis.[1] Src family kinases are crucial downstream effectors of the PDGF receptor (PDGFR). Upon PDGF binding, PDGFR autophosphorylates and recruits Src, which in turn phosphorylates a cascade of downstream targets.



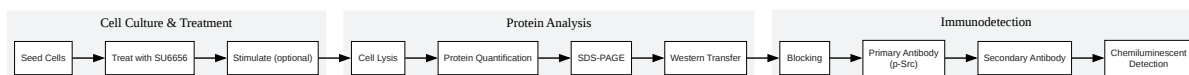
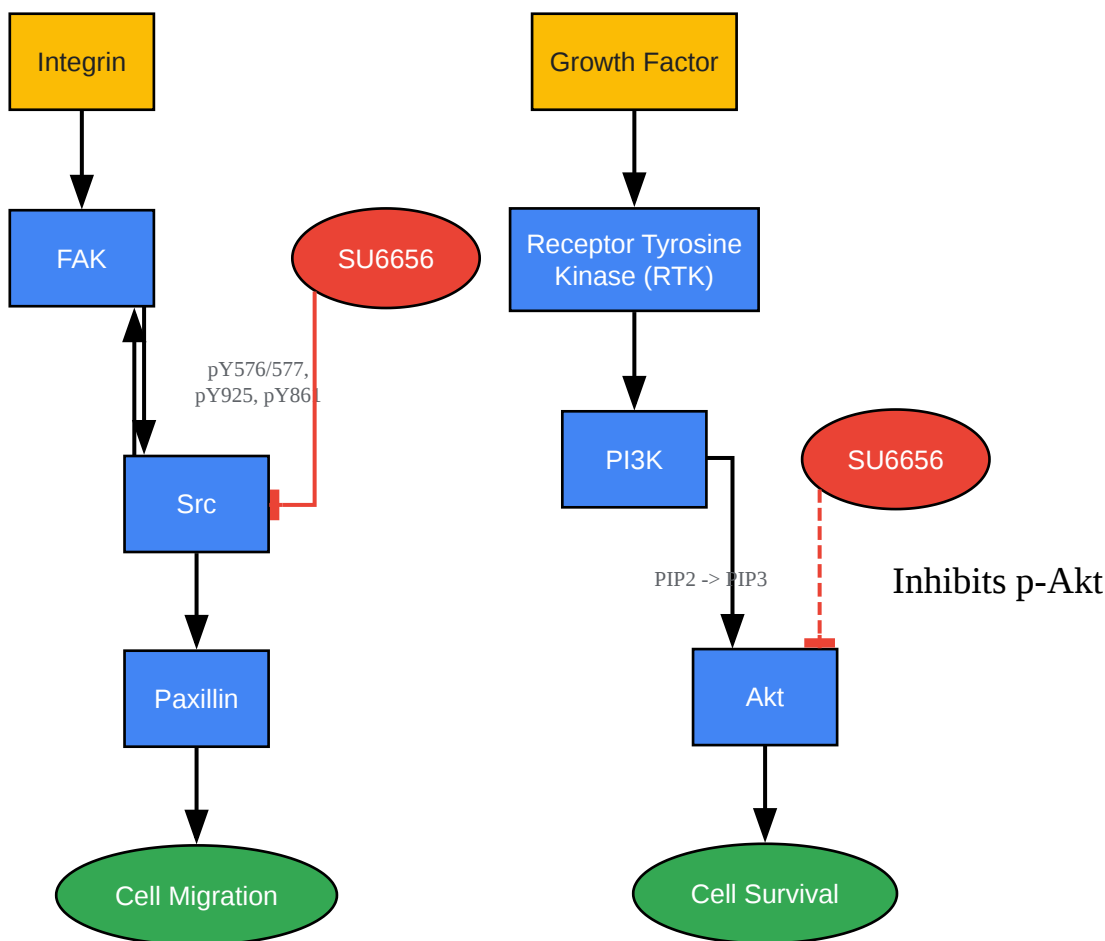
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Caption: PDGF Signaling Inhibition by **SU6656**.

Src/Focal Adhesion Kinase (FAK) Signaling

The Src/FAK signaling axis is a central regulator of cell adhesion, migration, and invasion. FAK is a non-receptor tyrosine kinase that is activated upon integrin clustering at focal adhesions. Src is recruited to activated FAK, leading to the phosphorylation of several substrates, including

paxillin, which promotes cell motility. **SU6656** inhibits the phosphorylation of FAK at key tyrosine residues (Y576/577, Y925, Y861).[2]



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References

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